

An In-depth Technical Guide to 3,4-Dimethoxyphenethylamine (DMPEA)

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Compound of Interest

Compound Name: 3-Chloroperoxybenzoic acid

Cat. No.: B120249

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Disclaimer: The user query specified CAS number 937-14-4. However, this identifier corresponds to m-Chloroperoxybenzoic acid (mCPBA), an oxidizing agent used in organic synthesis. The provided context and synonyms, such as "3,4-DMA," strongly indicate that the compound of interest is 3,4-Dimethoxyphenethylamine (DMPEA), which has the CAS number 120-20-7. This guide will focus on DMPEA.

Introduction

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine derivative structurally analogous to the neurotransmitter dopamine.^[1] It is characterized by the presence of two methoxy groups on the phenyl ring at the 3 and 4 positions, in place of the hydroxyl groups found in dopamine. DMPEA is of significant interest to researchers in medicinal chemistry, pharmacology, and drug development due to its role as a human metabolite, its presence in certain plant species, and its utility as a synthetic precursor for various alkaloids and pharmaceutical compounds.^{[2][3]} This document provides a comprehensive overview of the chemical properties, hazards, and biological activities of DMPEA, along with detailed experimental protocols relevant to its synthesis and application.

Chemical and Physical Properties

DMPEA is typically a clear, yellowish oily liquid at room temperature, though it can solidify at lower temperatures.^{[2][3]} It is soluble in organic solvents such as chloroform and methanol.^{[2][3]}

Table 1: Physical and Chemical Properties of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7)

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[1]
Molecular Weight	181.23 g/mol	[1]
Appearance	Clear yellowish oil/liquid	[2][3]
Melting Point	12-15 °C	[2][3]
Boiling Point	188 °C at 15 mmHg	[2]
Density	1.074 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.546	[2]
Solubility	Soluble in chloroform and methanol	[2][3]

Hazards and Safety Information

DMPEA is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. [2][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][5]

Table 2: Toxicological Data for 3,4-Dimethoxyphenethylamine

Parameter	Route of Administration	Species	Value	Reference(s)
LD50	Oral	Rat	720 mg/kg	[6]
LD50	Dermal	Rat	2800 mg/kg	[6]
LC50	Inhalation	Rat	5.5 mg/L/h	[6]
LD50	Intraperitoneal	Mouse	181 mg/kg	[7]
LD50	Intravenous	Mouse	56 mg/kg	[7]

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H318: Causes serious eye damage.

Precautionary Statements:

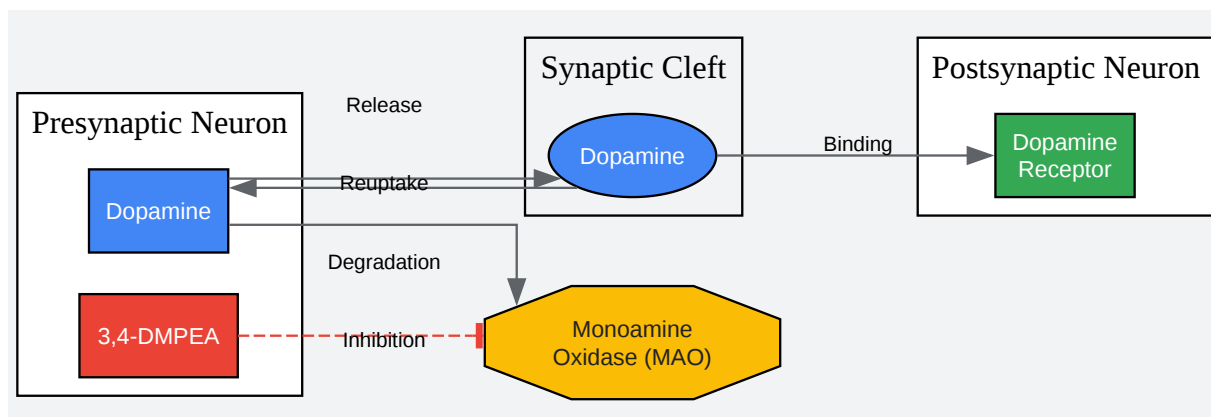
- P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Signaling Pathways

DMPEA is a methylated metabolite of dopamine and has been studied for its potential role in neurological conditions.^[2] Its primary biological activities include the inhibition of monoamine oxidase (MAO) and mitochondrial respiration.

Monoamine Oxidase (MAO) Inhibition

DMPEA exhibits mild inhibitory effects on monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like dopamine and serotonin.^{[1][8]} This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, which may contribute to its observed biological effects.

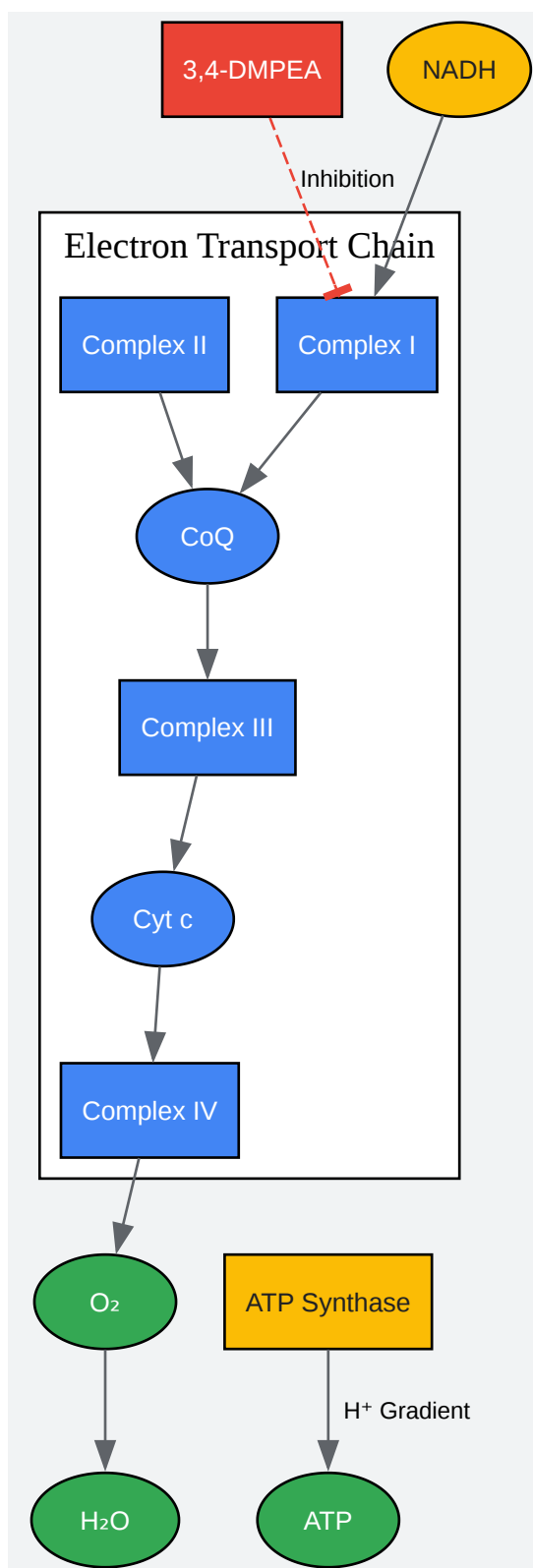


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MAO Inhibition by 3,4-DMPEA

Inhibition of Mitochondrial Respiration

DMPEA has been identified as a potent inhibitor of brain mitochondrial respiration, specifically targeting Complex I of the electron transport chain.[7][9] This inhibition can lead to decreased ATP production and increased oxidative stress, which are mechanisms implicated in neurodegenerative diseases like Parkinson's disease.[9]



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Inhibition of Mitochondrial Complex I by 3,4-DMPEA

Experimental Protocols

Synthesis of 3,4-Dimethoxyphenethylamine from 3,4-Dimethoxybenzaldehyde

This protocol describes a common method for synthesizing DMPEA starting from 3,4-dimethoxybenzaldehyde (veratraldehyde) via a Henry reaction followed by reduction.^[3]

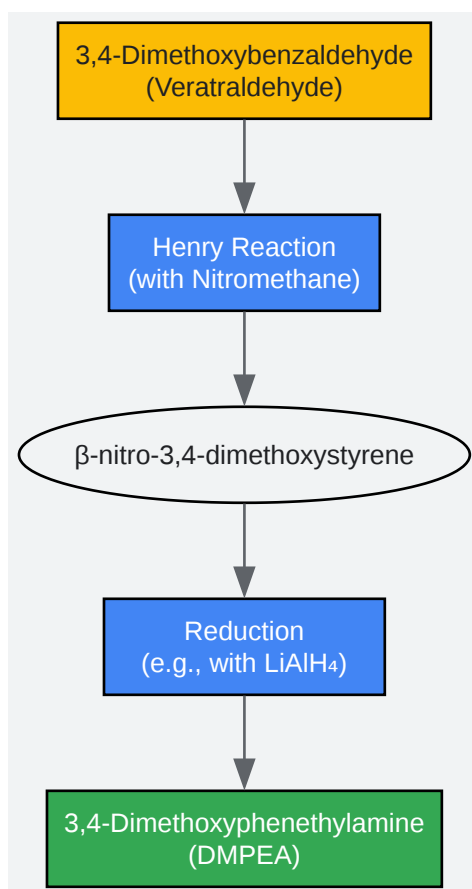
Step 1: Condensation of 3,4-Dimethoxybenzaldehyde with Nitromethane

- In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., methanol).
- Add nitromethane and a basic catalyst (e.g., sodium hydroxide or ammonium acetate).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Acidify the mixture and extract the product, β -nitro-3,4-dimethoxystyrene, with an organic solvent.
- Wash, dry, and concentrate the organic layer to obtain the crude product, which can be purified by recrystallization.

Step 2: Reduction of β -nitro-3,4-dimethoxystyrene

- In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH_4), in a dry ether (e.g., THF).
- Slowly add a solution of the β -nitro-3,4-dimethoxystyrene from Step 1 to the reducing agent suspension while maintaining a low temperature.
- After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
- Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
- Filter the resulting mixture and extract the filtrate with an organic solvent.

- Wash, dry, and concentrate the organic extracts to yield crude 3,4-dimethoxyphenethylamine.
- The final product can be purified by vacuum distillation.



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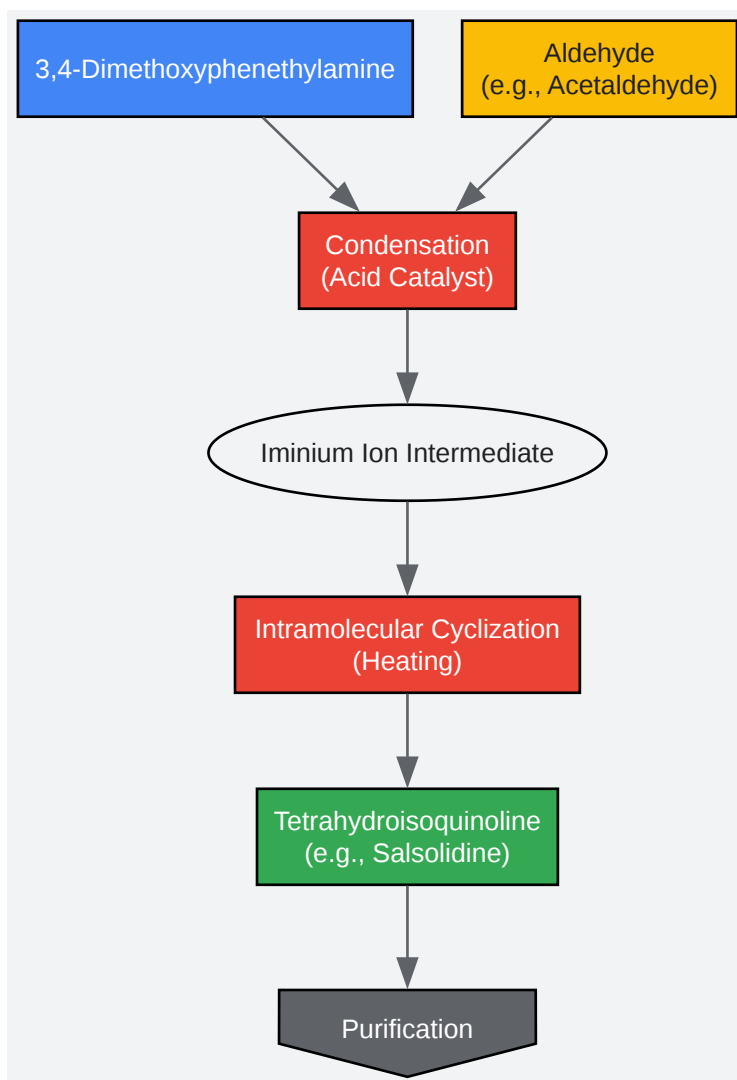
Synthesis Workflow of 3,4-DMPEA

Application in Isoquinoline Synthesis: The Pictet-Spengler Reaction

DMPEA is a key precursor in the synthesis of tetrahydroisoquinoline alkaloids via the Pictet-Spengler reaction.^{[2][3]} This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol for Salsolidine Synthesis

- Imine Formation: In a suitable reaction vessel, dissolve 3,4-dimethoxyphenethylamine in a protic solvent (e.g., ethanol).
- Add an aldehyde (e.g., acetaldehyde for the synthesis of salsolidine) to the solution.
- Acidify the mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) to catalyze the formation of the Schiff base (iminium ion) intermediate.
- Intramolecular Cyclization: Heat the reaction mixture to reflux to promote the intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring.
- Monitor the reaction progress using TLC.
- Work-up and Purification: Once the reaction is complete, cool the mixture and neutralize the acid.
- Extract the product with an organic solvent.
- Wash, dry, and concentrate the organic layer.
- Purify the resulting crude product (e.g., salsolidine) by column chromatography or recrystallization.



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